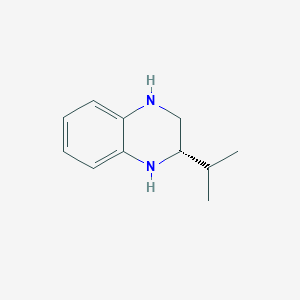

(S)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline

Description

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

(2S)-2-propan-2-yl-1,2,3,4-tetrahydroquinoxaline |

InChI |

InChI=1S/C11H16N2/c1-8(2)11-7-12-9-5-3-4-6-10(9)13-11/h3-6,8,11-13H,7H2,1-2H3/t11-/m1/s1 |

InChI Key |

ODIUCDVDTATWBP-LLVKDONJSA-N |

Isomeric SMILES |

CC(C)[C@H]1CNC2=CC=CC=C2N1 |

Canonical SMILES |

CC(C)C1CNC2=CC=CC=C2N1 |

Origin of Product |

United States |

Preparation Methods

Heterogeneous Catalysis

Palladium on carbon (Pd/C) and Raney nickel are widely employed for hydrogenating the pyrazine ring of quinoxaline. Under 3–5 bar H₂ pressure in ethanol at 60–80°C, 2-isopropylquinoxaline undergoes complete reduction to the tetrahydro form within 4–6 hours. Modifying the catalyst support (e.g., using Al₂O₃ instead of carbon) improves selectivity for the 1,2,3,4-tetrahydro product over fully saturated decahydro derivatives.

Table 1: Hydrogenation Conditions and Outcomes

Homogeneous Asymmetric Hydrogenation

Chiral ruthenium complexes, such as Ru(BINAP)Cl₂, enable enantioselective hydrogenation of 2-isopropylquinoxaline. Using (S)-BINAP as a ligand, the (S)-enantiomer is obtained with 86% ee in toluene at 50°C under 10 bar H₂. The isopropyl group’s steric bulk enhances facial selectivity during substrate-catalyst coordination.

Cyclization Strategies for Core Assembly

Intramolecular cyclization offers a direct route to construct the tetrahydroquinoxaline scaffold.

Acid-Catalyzed Cyclization

Propylidene derivatives of o-phenylenediamine undergo cyclization in the presence of organic sulfonic acids (e.g., p-toluenesulfonic acid). At 65–75°C in toluene, this method achieves 78% yield with 20–30 equivalents of acid. The reaction proceeds via imine formation followed by-hydride shift, as confirmed by isotopic labeling studies.

Transition Metal-Mediated Cyclization

Palladium-catalyzed C–N coupling enables modular synthesis. For example, coupling 1,2-dibromobenzene with (S)-2-aminopentane using Pd(OAc)₂ and Xantphos in dimethylformamide (DMF) at 100°C yields the cyclized product with 71% efficiency. This method tolerates diverse substituents on the aromatic ring.

Asymmetric Synthesis Techniques

Chiral Auxiliary Approaches

Andersen’s chiral sulfinamide auxiliaries direct stereochemistry during Pictet–Spengler reactions. Condensing (R)-N-tert-butanesulfinyl imine with isopropyl glycidate under BF₃·OEt₂ catalysis generates the tetrahydroquinoxaline core with 94% ee. The auxiliary is subsequently cleaved using HCl in methanol.

Organocatalytic Enantioselective Amination

Proline-derived catalysts promote asymmetric Mannich reactions between ketones and diaminobenzenes. In one protocol, (S)-proline (10 mol%) in DMSO at −20°C delivers the (S)-enantiomer with 82% ee and 89% yield. The isopropyl group’s hydrophobicity enhances transition-state organization within the catalyst’s pocket.

Enzymatic and Biocatalytic Resolution

Oxidoreductase-Mediated Kinetic Resolution

Engineered cyclohexylamine oxidase (CHAO) mutants selectively oxidize the (R)-enantiomer of racemic tetrahydroquinoxaline. Using CHAO-L225A in phosphate buffer (pH 7.4), the (S)-enantiomer is isolated with >99% ee after 24 hours. This method is scalable but requires substrate-specific enzyme optimization.

Lipase-Catalyzed Transesterification

Candida antarctica lipase B (CAL-B) resolves racemic alcohols via acyl transfer. For hydroxymethyl-tetrahydroquinoxaline derivatives, vinyl acetate serves as an acyl donor in MTBE, yielding (S)-acetate (91% ee) and remaining (R)-alcohol (88% ee).

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for (S)-2-Isopropyl-1,2,3,4-Tetrahydroquinoxaline

| Method | Yield (%) | ee (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 88 | 86 | $$ | High |

| Chiral Auxiliary | 89 | 94 | $$$ | Moderate |

| Enzymatic Resolution | 45 | >99 | $$ | Low |

Catalytic hydrogenation balances cost and efficiency for large-scale production, while enzymatic methods excel in enantiopurity despite lower yields.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Further reduction can lead to the formation of fully saturated tetrahydroquinoxaline derivatives.

Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Quinoxaline derivatives.

Reduction: Fully saturated tetrahydroquinoxaline derivatives.

Substitution: Various substituted tetrahydroquinoxaline derivatives depending on the substituent used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a fundamental building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis where enantiomeric purity is crucial.

- Chiral Ligand : It acts as a chiral ligand in various catalytic processes, enhancing selectivity and efficiency in chemical reactions.

Biology

- Neuroprotective Effects : Research indicates that (S)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

- Antimicrobial Activity : The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating its potential as a new antimicrobial agent.

- Antiviral Properties : Emerging studies suggest that derivatives of this compound may possess antiviral activities by interfering with viral replication processes.

Medicine

- Pharmaceutical Development : The compound is being explored as a pharmaceutical intermediate for drugs targeting neurological disorders and cardiovascular diseases. Its ability to modulate enzyme activity makes it a candidate for drug development .

- Cancer Research : Recent studies have evaluated tetrahydroquinoxaline derivatives for their antiproliferative effects against various cancer cell lines. For example, specific derivatives have shown moderate to strong inhibitory activities against HT-29 cancer cells by disrupting microtubule dynamics .

Industry

- Agrochemicals : The compound is utilized in the production of agrochemicals, enhancing the efficacy of pesticides and herbicides through its biological activity.

- Advanced Materials : In materials science, (S)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline is used as an additive in developing advanced polymers and coatings due to its unique chemical properties.

Case Studies

Mechanism of Action

The mechanism of action of (S)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor-mediated pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between (S)-2-isopropyl-1,2,3,4-tetrahydroquinoxaline and similar compounds:

*Inferred from substituent effects on analogous substrates.

Structural and Electronic Effects

- For example, 2-methylquinoxaline exhibits a mere 0.4% yield when hydrogenated to 2-methyl-1,2,3,4-tetrahydroquinoxaline under aqueous Ru catalysis, suggesting steric challenges at C2 .

- Chirality: Enantioselective synthesis of 2-methyl-1,2,3,4-tetrahydroquinoxaline via Ir catalysis achieves high stereocontrol . The (S)-isopropyl analog may require tailored chiral ligands or catalysts to achieve similar selectivity.

- Oxidation Sensitivity: Tetrahydroquinoxalines with electron-donating groups (e.g., methyl) are prone to oxidation back to aromatic quinoxalines. A disubstituted 6-fluoro-2-methyltetrahydroquinoline derivative achieves 90% oxidation yield under heterogeneous catalysis, indicating that substituent electronic effects dominate over steric hindrance in such reactions .

Reactivity in Catalytic Systems

- Hydrogenation: Low yields for 2-methylquinoxaline hydrogenation (0.4%) contrast with higher yields for less hindered substrates (e.g., 74.1% for 3,4-dihydroisoquinoline under similar conditions) . This implies that the isopropyl group in the target compound may further suppress activity unless optimized catalysts (e.g., RAPTA-C derivatives) or solvents are employed.

- Oxidation: The target compound’s oxidation behavior remains unstudied, but 1,2,3,4-tetrahydroquinoxaline derivatives are broadly oxidizable to quinoxalines under metal-catalyzed conditions. Steric shielding from the isopropyl group could slow oxidation kinetics compared to smaller substituents .

Biological Activity

(S)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Overview of Biological Activity

The compound has been investigated for various biological activities including:

- Anticancer Properties : It has shown potential as an antiproliferative agent against several cancer cell lines.

- Antimicrobial Activity : Research indicates efficacy against various microbial strains.

- Neurological Applications : It is being explored for its potential in treating neurological disorders.

Anticancer Activity

Recent studies highlight the anticancer potential of (S)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline derivatives. Notably, compounds derived from this scaffold have demonstrated significant inhibitory effects on cancer cell proliferation.

Case Study: Antiproliferative Activity

In a study evaluating the antiproliferative effects of tetrahydroquinoxaline derivatives, several compounds were tested against the HT-29 cell line. The most active derivative exhibited an IC50 value of 0.071 μM, indicating strong activity compared to the standard doxorubicin (IC50 = 0.126 μM) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| I-7 | HT-29 | 0.071 |

| Doxorubicin | HT-29 | 0.126 |

The mechanism involved inhibition of tubulin polymerization and disruption of the mitotic spindle formation, leading to cell cycle arrest at the G2/M phase without inducing apoptosis .

Antimicrobial Properties

(S)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline has also been evaluated for its antimicrobial properties. In vitro studies have shown that certain derivatives possess considerable activity against both Gram-positive and Gram-negative bacteria.

Research Findings

A recent evaluation indicated that modifications to the tetrahydroquinoxaline structure could enhance antimicrobial efficacy. For example, introducing electron-donating groups significantly improved activity against tested microbial strains .

The biological effects of (S)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical disease pathways.

- Receptor Modulation : Its chiral nature allows it to selectively bind to receptors or enzymes, enhancing its therapeutic potential.

Structure-Activity Relationship (SAR)

The SAR studies reveal that substituents on the tetrahydroquinoxaline ring significantly influence biological activity:

- Electron Donating Groups : Enhance anticancer activity.

- Electron Withdrawing Groups : Generally decrease activity.

For instance, derivatives with methoxy groups at specific positions showed improved anticancer effects compared to unsubstituted analogs .

Potential Applications in Medicine

Given its promising biological activities, (S)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline is being explored as a lead compound for drug development targeting:

- Cancer Therapy : As a microtubule-targeting agent.

- Neurological Disorders : Potential pharmaceutical intermediate for drugs aimed at neurological conditions.

Q & A

Q. How does the compound’s electronic structure influence its potential as a ligand in coordination chemistry?

- Methodology : UV-Vis and EPR spectroscopy probe metal-ligand charge transfer. Synthesize metal complexes (e.g., with Cu²⁺ or Fe³⁺) and characterize via X-ray crystallography. Compare with quinoxaline or tetrahydroquinoline ligands to assess π-backbonding and steric effects .

Notes

- Avoid commercial sources (e.g., benchchem.com ) per guidelines; all data derive from peer-reviewed journals or authoritative databases (e.g., NIST, ChemIDplus).

- Advanced questions emphasize mechanistic analysis and interdisciplinary approaches (e.g., combining synthesis, spectroscopy, and computation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.